1-(6-Chloropyridin-2-YL)-2,2,2-trifluoroethanamine
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Overview
Description
1-(6-Chloropyridin-2-YL)-2,2,2-trifluoroethanamine is a chemical compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a chlorine atom at the 6-position and a trifluoroethanamine group at the 2-position
Preparation Methods
The synthesis of 1-(6-Chloropyridin-2-YL)-2,2,2-trifluoroethanamine typically involves the following steps:
Starting Materials: The synthesis begins with 6-chloropyridine and trifluoroethanamine.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent any side reactions with water. A common solvent used is dichloromethane.
Catalysts: Catalysts such as palladium on carbon (Pd/C) are often employed to facilitate the reaction.
Procedure: The 6-chloropyridine is reacted with trifluoroethanamine in the presence of the catalyst and solvent. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.
Purification: The product is then purified using techniques such as column chromatography to obtain the desired compound in high yield and purity.
Chemical Reactions Analysis
1-(6-Chloropyridin-2-YL)-2,2,2-trifluoroethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The chlorine atom on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can produce various substituted pyridine compounds.
Scientific Research Applications
1-(6-Chloropyridin-2-YL)-2,2,2-trifluoroethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and coordination complexes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(6-Chloropyridin-2-YL)-2,2,2-trifluoroethanamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors in biological systems, potentially inhibiting or activating their functions.
Pathways: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression. The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
1-(6-Chloropyridin-2-YL)-2,2,2-trifluoroethanamine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(6-Chloropyridin-2-yl)ethanone and 1-(6-Chloropyridin-2-yl)piperazine share structural similarities but differ in their functional groups and chemical properties.
Uniqueness: The presence of the trifluoroethanamine group in this compound imparts unique chemical reactivity and potential biological activities that distinguish it from other related compounds.
Properties
CAS No. |
1060811-93-9 |
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Molecular Formula |
C7H6ClF3N2 |
Molecular Weight |
210.58 g/mol |
IUPAC Name |
1-(6-chloropyridin-2-yl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C7H6ClF3N2/c8-5-3-1-2-4(13-5)6(12)7(9,10)11/h1-3,6H,12H2 |
InChI Key |
QQHCZQMEAYQWKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)C(C(F)(F)F)N |
Origin of Product |
United States |
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